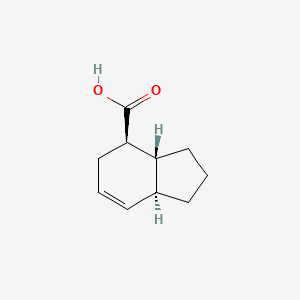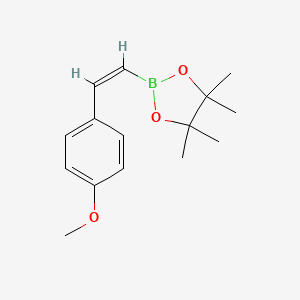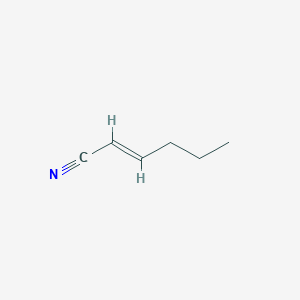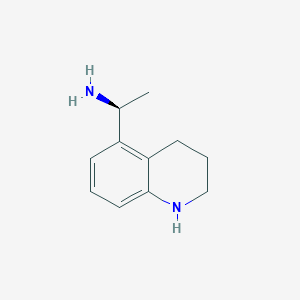
(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is a chiral amine compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and are often used as building blocks in the synthesis of pharmaceuticals and other bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 1,2,3,4-tetrahydroquinoline.
Chiral Resolution: The chiral center is introduced through asymmetric synthesis or chiral resolution techniques.
Amine Introduction: The ethan-1-amine group is introduced via reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Synthesis: Utilizing continuous flow reactors for efficient and scalable synthesis.
Purification: Employing crystallization, distillation, or chromatography for purification.
Quality Control: Ensuring the purity and enantiomeric excess through analytical techniques such as HPLC and NMR.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding ketones or aldehydes.
Reduction: Reduction of the quinoline ring to form more saturated derivatives.
Substitution: Nucleophilic substitution reactions at the amine group.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalysts such as palladium on carbon or sodium borohydride.
Substitution: Reagents like alkyl halides or acyl chlorides.
Major Products
Oxidation Products: Ketones or aldehydes.
Reduction Products: Saturated tetrahydroquinoline derivatives.
Substitution Products: Alkylated or acylated amines.
Scientific Research Applications
(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Utilized in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of (S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine involves:
Molecular Targets: Binding to specific receptors or enzymes in biological systems.
Pathways: Modulating signaling pathways related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
®-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine: The enantiomer of the compound with different biological activities.
1,2,3,4-Tetrahydroquinoline: The parent compound without the ethan-1-amine group.
Quinoline Derivatives: Compounds with similar structures but different substituents.
Uniqueness
(S)-1-(1,2,3,4-Tetrahydroquinolin-5-yl)ethan-1-amine is unique due to its specific chiral configuration and the presence of the ethan-1-amine group, which imparts distinct biological and chemical properties.
Properties
Molecular Formula |
C11H16N2 |
|---|---|
Molecular Weight |
176.26 g/mol |
IUPAC Name |
(1S)-1-(1,2,3,4-tetrahydroquinolin-5-yl)ethanamine |
InChI |
InChI=1S/C11H16N2/c1-8(12)9-4-2-6-11-10(9)5-3-7-13-11/h2,4,6,8,13H,3,5,7,12H2,1H3/t8-/m0/s1 |
InChI Key |
PMTXEJRJRXMDMN-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](C1=C2CCCNC2=CC=C1)N |
Canonical SMILES |
CC(C1=C2CCCNC2=CC=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Rel-(3R,3aR,6aR)-3-aminohexahydrocyclopenta[b]pyrrol-2(1H)-one](/img/structure/B12986809.png)
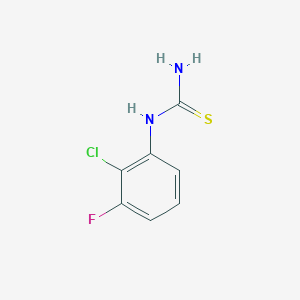
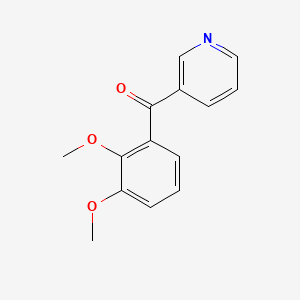
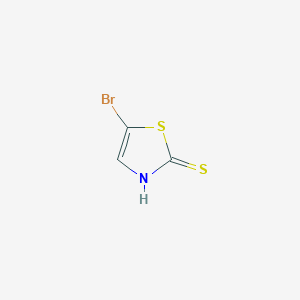
![2-Chloro-1-[4-(p-tolylmethyl)-1,4-diazepan-1-yl]ethanone](/img/structure/B12986849.png)
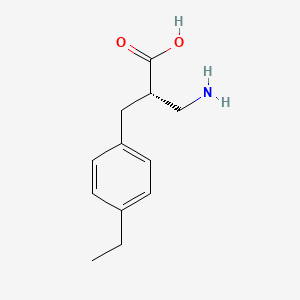
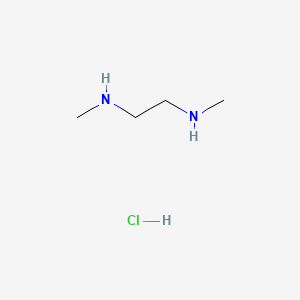
![1-Phenyl-2-oxabicyclo[2.2.2]octane-4-carbaldehyde](/img/structure/B12986868.png)


